Picrotoxinin

GABA receptor pharmacology Convulsant activity Natural product comparison

Secure the gold-standard, noncompetitive GABA-A antagonist for your research. This lot of Picrotoxinin (CAS 17617-45-7) is the isolated, active convulsant sesquiterpenoid, verified to be ~50-fold more potent than picrotin at GABAA receptors (IC50 1.15 µM). Unlike competitive antagonists like bicuculline, it enables use-dependent, pore-block studies. Essential for HTS campaigns with high DMSO solubility (up to 100 mg/mL).

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
CAS No. 17617-45-7
Cat. No. B1677863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrotoxinin
CAS17617-45-7
SynonymsPicrotoxinin;  NSC 129537;  NSC-129537;  NSC129537
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C
InChIInChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13-,14-,15+/m1/s1
InChIKeyPIMZUZSSNYHVCU-YKWPQBAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 40 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Picrotoxinin (CAS 17617-45-7): A Noncompetitive GABAA Antagonist for Neuroscience Research


Picrotoxinin (CAS 17617-45-7) is the active sesquiterpenoid component of picrotoxin, a plant-derived neurotoxin from Anamirta cocculus [1]. It acts as a noncompetitive antagonist of the GABAA receptor chloride channel, with a well-characterized IC50 of 1.15 μM at the recombinant α1β2γ2L receptor isoform [2]. Unlike competitive GABA site antagonists, picrotoxinin allosterically inhibits chloride flux by binding within the channel pore, making it a critical pharmacological tool for studying inhibitory neurotransmission and ion channel physiology .

Why Picrotoxinin Cannot Be Substituted with Picrotin or Other GABA Antagonists


Picrotoxinin is frequently confused with its closely related structural analog picrotin or the broader class of GABA antagonists like bicuculline. However, generic substitution fails because picrotoxinin is the primary active convulsant, exhibiting approximately 50-fold greater potency at GABAA receptors than picrotin [1]. Furthermore, while bicuculline acts competitively at the GABA binding site, picrotoxinin acts noncompetitively within the chloride channel, leading to fundamentally different experimental outcomes in electrophysiology and receptor modulation studies [2]. The presence of the C5 methyl group in certain synthetic analogs also dramatically alters stability and selectivity profiles, underscoring that even minor structural variations preclude interchangeable use [3].

Quantitative Differentiation of Picrotoxinin from Analogs and Alternatives


Picrotoxinin vs. Picrotin: 50-Fold Higher Potency at GABAA Receptors

Picrotoxinin is the primary active component of picrotoxin, exhibiting significantly greater potency at GABAA receptors compared to its co-occurring analog picrotin. Specifically, picrotin is approximately 50 times less active than picrotoxinin as a GABAA receptor antagonist [1]. This differential activity is critical for experiments requiring precise GABAergic inhibition, as equimolar mixtures of picrotoxin (picrotoxinin + picrotin) will contain a substantial fraction of low-activity material that can confound dose-response interpretations.

GABA receptor pharmacology Convulsant activity Natural product comparison

Picrotoxinin vs. Bicuculline: Noncompetitive vs. Competitive Antagonism

Picrotoxinin and bicuculline are both GABAA receptor antagonists but operate via fundamentally different mechanisms. In a direct head-to-head comparison using recombinant GABAA receptors expressed in Xenopus oocytes, bicuculline exhibited a competitive inhibition profile with a pKB of approximately 5.9, whereas picrotoxinin (as picrotoxin) displayed a noncompetitive or mixed profile, depressing the maximum GABA response with an IC50 range of 0.4–0.6 μM [1]. This mechanistic distinction means picrotoxinin blocks the channel pore regardless of GABA concentration, while bicuculline's inhibition can be overcome by increasing GABA levels [2].

Electrophysiology GABAA receptor modulation Mechanism of action

Picrotoxinin vs. Picrotin at Glycine Receptors: 30-Fold Higher Potency

While picrotoxinin is often selected for its GABA receptor activity, its off-target effects on glycine receptors can influence experimental outcomes. A comparative study on α2 homomeric glycine receptors stably expressed in CHO cells demonstrated that picrotin had a 30 times higher IC50 than picrotoxinin [1]. Additionally, picrotin-evoked inhibition showed voltage dependence, whereas picrotoxinin did not, indicating distinct binding kinetics or site interactions [1]. This data is critical for neuroscience studies where glycine receptor antagonism may be an unintended variable.

Glycine receptor Ion channel pharmacology Comparative antagonist profiling

Picrotoxinin Solubility in DMSO: Enabling High-Concentration Stock Solutions

Practical experimental utility often hinges on solubility. Picrotoxinin demonstrates excellent solubility in DMSO, with reported values of up to 90–100 mg/mL (approximately 308–342 mM) under sonication . This high solubility profile allows for the preparation of concentrated stock solutions, minimizing the volume of solvent introduced into biological assays. In contrast, many alternative GABAA antagonists (e.g., TBPS, bicuculline) require lower working concentrations or different solvent systems, which can complicate parallel experimental designs.

Formulation In vitro pharmacology Compound handling

Primary Application Scenarios for Picrotoxinin Based on Differentiated Evidence


Electrophysiological Studies Requiring Noncompetitive GABAA Channel Block

Picrotoxinin is the preferred tool for experiments where a noncompetitive, use-dependent antagonist of the GABAA receptor chloride channel is required. Unlike bicuculline (competitive), picrotoxinin depresses maximum GABA responses and exhibits a characteristic IC50 of 0.4–0.6 µM in recombinant systems [1]. This makes it essential for studies investigating channel gating, pore block mechanisms, and allosteric modulation of GABAA receptors.

Comparative Pharmacology of GABAA vs. Glycine Receptors

Given that picrotoxinin is ~30-fold more potent than picrotin at α2 homomeric glycine receptors [2], it is the appropriate standard for cross-receptor selectivity profiling. Using pure picrotoxinin rather than picrotoxin mixtures allows for accurate assessment of GABAergic vs. glycinergic contributions in mixed neuronal preparations.

Insecticide and Pest Control Target Validation

Picrotoxinin serves as a reference agonist for insect RDL (resistance to dieldrin) GABA receptors, which are insensitive to bicuculline [3]. In these systems, picrotoxinin blocks GABA-evoked currents with an IC50 of approximately 0.9 µM for homomeric receptors [4]. This application is critical for validating new insecticidal compounds targeting invertebrate-specific GABA receptor isoforms.

High-Throughput Screening (HTS) with Concentrated Stock Solutions

The high solubility of picrotoxinin in DMSO (up to 100 mg/mL or ~342 mM) enables the preparation of concentrated stock solutions that minimize DMSO carryover in 384- or 1536-well plates. This is a practical advantage for HTS campaigns focused on GABA receptor modulators, where solvent effects can confound hit identification.

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